2-hydroxyacetic acid;2-hydroxypropanoic acid
Description
2-Hydroxyacetic Acid (Glycolic Acid): 2-Hydroxyacetic acid, commonly known as glycolic acid, is the smallest α-hydroxy acid (AHA) with the molecular formula C₂H₄O₃ (CH₂(OH)COOH). It is a colorless, crystalline solid highly soluble in water . It is naturally occurring and widely used in skincare for its exfoliating properties, chemical peels, and industrial applications such as polymer synthesis (e.g., polyglycolic acid) .
2-Hydroxypropanoic Acid (Lactic Acid): 2-Hydroxypropanoic acid, or lactic acid (C₃H₆O₃; CH₃CH(OH)COOH), is a chiral molecule existing in two enantiomers: (R)- and (S)-lactic acid, or as a racemic mixture . It is a viscous liquid or white solid, miscible in water, and produced via bacterial fermentation (e.g., in sauerkraut) or synthetically . Key applications include food preservation, biodegradable polymers (polylactic acid, PLA), cosmetics, and pharmaceuticals .
Properties
IUPAC Name |
2-hydroxyacetic acid;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.C2H4O3/c1-2(4)3(5)6;3-1-2(4)5/h2,4H,1H3,(H,5,6);3H,1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBVURRQGJPTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1000703-30-9, 34346-01-5 | |
| Record name | Propanoic acid, 2-hydroxy-, polymer with 2-hydroxyacetic acid, block | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000703-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(lactic-co-glycolic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34346-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00934750 | |
| Record name | Hydroxyacetic acid--2-hydroxypropanoic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153439-97-5 | |
| Record name | Hydroxyacetic acid--2-hydroxypropanoic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
2-hydroxyacetic acid (Glycolic acid):
Chemical Synthesis: Glycolic acid can be synthesized through the reaction of formaldehyde with carbon monoxide in the presence of a catalyst such as sulfuric acid.
Biological Production: It can also be produced by the fermentation of sugars using specific strains of bacteria.
2-hydroxypropanoic acid (Lactic acid):
Chemical Synthesis: Lactic acid can be synthesized by the hydrolysis of lactonitrile, which is obtained from the reaction of acetaldehyde with hydrogen cyanide.
Biological Production: The most common method involves the fermentation of carbohydrates such as glucose, sucrose, or lactose using lactic acid bacteria under anaerobic conditions.
Glycolic acid:
- Industrially, glycolic acid is produced by the reaction of chloroacetic acid with sodium hydroxide, followed by acidification.
Lactic acid:
- Industrial production of lactic acid typically involves the fermentation of corn starch or sugarcane juice using lactic acid bacteria. The fermentation broth is then purified to obtain lactic acid.
Chemical Reactions Analysis
2-hydroxyacetic acid:
Oxidation: Glycolic acid can be oxidized to glyoxylic acid and oxalic acid.
Esterification: It reacts with alcohols to form glycolate esters.
Polymerization: Glycolic acid can undergo polymerization to form polyglycolic acid, a biodegradable polymer.
2-hydroxypropanoic acid:
Oxidation: Lactic acid can be oxidized to pyruvic acid.
Esterification: It reacts with alcohols to form lactate esters.
Polymerization: Lactic acid can polymerize to form polylactic acid, a biodegradable polymer.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Catalysts: Sulfuric acid for esterification reactions.
Polymerization Conditions: Typically involves heating in the presence of a catalyst such as tin(II) octoate.
Major Products
Glycolic acid: Glyoxylic acid, oxalic acid, glycolate esters, polyglycolic acid.
Lactic acid: Pyruvic acid, lactate esters, polylactic acid.
Scientific Research Applications
Cosmetic Applications
Glycolic Acid:
- Skin Care Treatments: Glycolic acid is widely used in skincare products for its exfoliating properties. It helps in the treatment of conditions such as acne, photoaging, and hyperpigmentation by promoting cell turnover and improving skin texture .
- Mechanism of Action: The acid works by breaking down the bonds between dead skin cells, facilitating their removal and revealing fresher skin underneath. Studies have demonstrated its effectiveness in reducing the appearance of fine lines and wrinkles .
Lactic Acid:
- Moisturizing Agent: Lactic acid is known for its humectant properties, drawing moisture into the skin. It is frequently included in moisturizers and anti-aging products .
- pH Regulation: It helps adjust the pH of formulations, enhancing the stability and efficacy of active ingredients .
Pharmaceutical Applications
Glycolic Acid:
- Topical Formulations: Glycolic acid is utilized in various topical formulations for its keratolytic effect, aiding in the delivery of active ingredients through the skin barrier. It is also employed in formulations aimed at treating dermatological conditions like psoriasis and ichthyosis .
- Antibacterial Properties: Research indicates that glycolic acid can disrupt the cell membranes of Propionibacterium acnes, the bacteria responsible for acne, thereby reducing bacterial load on the skin .
Lactic Acid:
- Biochemical Uses: Lactic acid serves as a precursor for lactate production, which is essential in various biochemical pathways. It is also used in drug formulations to enhance solubility and bioavailability of poorly soluble drugs .
- Sodium Lactate Injections: Lactic acid is used to prepare sodium lactate injections, which are employed in clinical settings to manage metabolic acidosis .
Food Industry Applications
Glycolic Acid:
- Food Preservative: Glycolic acid acts as a preservative in food products due to its antimicrobial properties. It is effective against a range of pathogens, thus extending shelf life .
Lactic Acid:
- Fermentation Processes: Lactic acid is produced during fermentation and is commonly found in dairy products like yogurt and cheese. It contributes to flavor development and acts as a natural preservative .
- Acidulant: It is used as an acidulant in beverages and confectionery products to enhance flavor profiles while providing acidity .
Industrial Applications
Glycolic Acid:
- Cleaning Agents: Due to its ability to dissolve mineral deposits, glycolic acid is used in descaling agents for cleaning hard surfaces such as kettles and dishwashers .
- Textile Industry: It serves as a mordant in dyeing processes, improving color fixation on fabrics .
Lactic Acid:
- Biodegradable Plastics: Lactic acid is a key monomer in the production of polylactic acid (PLA), a biodegradable polymer used for packaging materials and disposable items .
- Metal Plating: In industrial applications, lactic acid functions as a plating agent and surface treatment chemical due to its acidic nature .
Case Study 1: Efficacy of Glycolic Acid in Acne Treatment
A study conducted by Hong et al. demonstrated that topical application of glycolic acid significantly reduced acne lesions compared to control treatments. The study highlighted a reduction in inflammatory lesions by approximately 50% after 12 weeks of consistent use .
Case Study 2: Use of Lactic Acid in Dairy Fermentation
Research on lactic acid bacteria showed that lactic acid not only aids in preserving dairy products but also enhances their nutritional profile by increasing bioactive compounds during fermentation processes. This dual benefit has made it a staple ingredient in the dairy industry .
Mechanism of Action
Glycolic acid:
Exfoliation: Glycolic acid penetrates the skin and breaks down the bonds between dead skin cells, promoting exfoliation.
Metabolic Pathways: Involved in the glycolate pathway, where it is oxidized to glyoxylate and further metabolized.
Lactic acid:
Metabolism: Lactic acid is produced during anaerobic glycolysis and is converted to pyruvate in the liver via the Cori cycle.
Skin Care: Acts as a humectant, drawing moisture into the skin and promoting hydration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Structure and Properties
Acidity and Stability
- Lactic acid is ten times more acidic than acetic acid (pKa ~3.76 vs. ~4.76) due to intramolecular hydrogen bonding between the α-hydroxyl and carboxylate groups .
Key Research Findings
Antimicrobial Synergy : Lactic acid exhibits synergistic antifungal activity with citric, malic, and succinic acids, enhancing inhibition of Aspergillus flavus .
Polymer Performance :
- Glycolic acid-derived polymers (e.g., 3-acrylamido-2-hydroxyacetic acid) form linear structures with distinct physical properties compared to lactic acid-based polymers .
- PLA (from lactic acid) is biodegradable and dominates sustainable packaging markets .
Environmental Impact : Both acids are detected in soil, with lactic acid showing higher variability across decomposition layers, suggesting ecological roles in nutrient cycling .
Biological Activity
2-Hydroxyacetic acid, commonly known as glycolic acid, and 2-hydroxypropanoic acid, known as lactic acid, are two important organic compounds with significant biological activities. Both acids have been extensively studied for their therapeutic applications, particularly in dermatology and microbiology. This article examines their biological activities, including antimicrobial properties, metabolic roles, and safety assessments.
- Glycolic Acid :
- Chemical formula: C₂H₄O₃
- Structure: HOCH₂COOH
- Lactic Acid :
- Chemical formula: C₃H₆O₃
- Structure: CH₃CHOHCOOH
Antimicrobial Properties
Both glycolic and lactic acids exhibit notable antimicrobial activities against various pathogens.
-
Glycolic Acid :
- Exhibits pH-dependent antibacterial activity against Cutibacterium acnes, a bacterium associated with acne. The minimum bactericidal concentration (MBC) was determined to be 12.5 mM at pH 3.0, showing a significant reduction in bacterial viability at higher concentrations .
- Glycolic acid's mechanism involves disrupting bacterial cell membranes, as indicated by increased adenosine triphosphate (ATP) release upon treatment .
-
Lactic Acid :
- Demonstrates broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. Research indicates that lactic acid can inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus at concentrations as low as 0.1% .
- Lactic acid is also used in food preservation due to its ability to lower pH and inhibit spoilage microorganisms.
Metabolic Role
- Glycolic acid is a key intermediate in various metabolic pathways, including the glycolysis pathway. It plays a role in energy production and is involved in the synthesis of other biomolecules .
- Lactic acid is produced during anaerobic respiration and is crucial for energy metabolism in muscle cells during intense exercise. It can be converted back to glucose via gluconeogenesis in the liver.
Case Study 1: Glycolic Acid in Dermatology
A clinical study evaluated the efficacy of glycolic acid peels in improving skin texture and reducing fine lines. Patients receiving treatments showed a statistically significant improvement in skin appearance after four sessions compared to a control group .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Skin Texture Score | 3.5 | 1.8 |
| Wrinkle Reduction | 10% | 40% |
Case Study 2: Lactic Acid as a Preservative
Research on lactic acid's effectiveness as a food preservative demonstrated its ability to extend shelf life by inhibiting microbial growth in dairy products. Products treated with lactic acid showed a reduction in spoilage organisms compared to untreated samples over a four-week period .
Safety Assessments
Safety evaluations have indicated that both glycolic and lactic acids are generally safe for use in cosmetic formulations and food products.
- Glycolic Acid :
- Lactic Acid :
Q & A
Q. What experimental procedures are recommended for preparing a standard solution of 2-hydroxypropanoic acid with a specific pH?
To prepare a 250 cm³ standard solution of 2-hydroxypropanoic acid (lactic acid) with pH 2.19:
- Calculate the required molarity using the dissociation constant (Kₐ = 1.38 × 10⁻⁴ mol dm⁻³). For pH 2.19, [H⁺] ≈ 6.46 × 10⁻³ M, yielding a concentration of ~0.1 M.
- Accurately weigh the solid acid (molar mass 90.08 g/mol) to obtain ~2.25 g.
- Dissolve in deionized water, transfer to a volumetric flask, and adjust to the final volume. Validate pH with a calibrated pH meter .
Q. What safety protocols are critical when handling 2-hydroxyacetic acid (glycolic acid) in laboratory settings?
- Use personal protective equipment (PPE): gloves, goggles, and lab coats to prevent skin/eye contact (causes severe burns ).
- Work in a fume hood to avoid inhalation hazards (H332 ).
- Store in chemically resistant containers, away from oxidizers. Emergency showers and eye wash stations must be accessible .
Q. How can researchers ensure reagent purity for synthesizing derivatives of 2-hydroxyphenylacetic acid?
- Use high-purity (>95%) reagents, verified via HPLC or NMR.
- Implement rigorous purification steps (e.g., recrystallization, column chromatography) to eliminate contaminants affecting peptide synthesis or enzymatic assays .
Q. What are the key considerations for selecting a synthesis route for 2-hydroxypropanoic acid in metabolic studies?
- Fermentation (carbohydrate substrates): Ideal for producing enantiomerically pure L-lactic acid, relevant to biological systems .
- Chemical synthesis (acetaldehyde hydrolysis): Generates racemic mixtures, suitable for material science applications .
- Validate purity via chiral chromatography or polarimetry .
Advanced Research Questions
Q. How can enantiomeric purity of 2-hydroxypropanoic acid impact its role in protein-ligand interaction studies?
- L-lactic acid (biologically active form) binds preferentially to lactate dehydrogenases, influencing kinetic parameters.
- Use chiral stationary phases in HPLC or capillary electrophoresis to resolve enantiomers. Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What methodologies are effective for analyzing the metabolic flux of 2-hydroxypropanoic acid in cellular systems?
- Isotopic labeling (¹³C-glucose tracers) coupled with mass spectrometry tracks lactic acid production in glycolysis.
- Knockout models (e.g., LDHA gene deletion) combined with metabolomics reveal compensatory pathways .
Q. How do structural modifications of 2-hydroxyacetic acid influence its efficacy in polymer synthesis (e.g., PLGA)?
- Vary the glycolic acid/lactic acid ratio in poly(lactic-co-glycolic acid) (PLGA) to tune degradation rates.
- Characterize polymers via GPC (molecular weight), DSC (glass transition temperature), and in vitro hydrolysis assays .
Q. What advanced techniques resolve contradictions in reported enzymatic inhibition constants (Kᵢ) for 2-hydroxyphenylacetic acid derivatives?
- Perform kinetic assays under standardized conditions (pH, temperature, cofactors).
- Use computational docking (e.g., AutoDock Vina) to model binding affinities and validate with mutagenesis studies .
Q. How can genetic phenotyping elucidate the role of 2-hydroxypropanoic acid in microbial stress responses?
- Conduct genome-wide knockout screens in E. coli or S. cerevisiae under lactic acid stress.
- Annotate phenotypes (e.g., growth defects, metabolite secretion) using GO term enrichment analysis .
Q. What strategies optimize the detection of 2-hydroxyacetic acid in complex matrices (e.g., biological fluids)?
- Derivatize with dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC) for enhanced UV/fluorescence detection in LC-MS.
- Validate recovery rates via spike-and-recovery experiments in serum or urine .
Methodological Considerations Table
| Research Objective | Recommended Technique | Key Parameters | Evidence Reference |
|---|---|---|---|
| Enantiomer separation | Chiral HPLC with amylose-based columns | Retention time, resolution factor | |
| Metabolic flux analysis | ¹³C-isotope tracing + GC-MS | Isotopomer distribution, enrichment | |
| Polymer degradation profiling | In vitro hydrolysis + GPC/SEC | Molecular weight loss, polydispersity | |
| Enzyme inhibition studies | ITC/SPR binding assays | ΔG, Kᵢ, stoichiometry |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
